2-Chloro-5-nitropyrimidine-4,6-diamine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and amino groups at the 4- and 6-positions. Its molecular formula is CHClNO, and it has a molecular weight of approximately 178.57 g/mol. The structural configuration of this compound allows for various chemical reactivity patterns, making it of interest in both synthetic organic chemistry and biological applications.
The reactivity of 2-chloro-5-nitropyrimidine-4,6-diamine primarily involves nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group and the leaving group chlorine. Notably, the compound can undergo:
Research indicates that 2-chloro-5-nitropyrimidine-4,6-diamine exhibits significant biological activity, particularly as an antimicrobial and antitumor agent. Its derivatives have been explored for their potential in inhibiting specific enzymes or pathways involved in cancer progression and microbial infections. The presence of both amino and nitro groups contributes to its ability to interact with biological targets effectively .
The synthesis of 2-chloro-5-nitropyrimidine-4,6-diamine can be achieved through several methods:
2-Chloro-5-nitropyrimidine-4,6-diamine finds applications in various fields:
Studies on 2-chloro-5-nitropyrimidine-4,6-diamine have focused on its interactions with biological systems:
Several compounds share structural similarities with 2-chloro-5-nitropyrimidine-4,6-diamine, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-5-nitropyrimidine-2,6-diamine | Chlorination at position 4; amino groups at 5 and 6 | Enhanced solubility; different biological activity |
| 6-Chloro-5-nitropyrimidine-4-amino | Chlorination at position 6; single amino group | Potentially different enzyme interactions |
| 5-Nitro-2-chloropyrimidine | Chlorination at position 2; nitro group at 5 | Different reactivity patterns due to positional changes |
| N4,N6-Dimethyl-5-nitropyrimidine | Dimethyl substitution on amino groups | Altered lipophilicity affecting bioavailability |
Each of these compounds presents varied reactivity profiles and biological activities due to differences in substitution patterns and functional groups.
The introduction of the nitro group at position 5 of the pyrimidine ring typically employs potassium nitrate (KNO₃) in the presence of acetic anhydride under ice-cooled conditions. In a representative procedure, 162 mg (1.51 mmol) of potassium nitrate and 31 mg (0.31 mmol) of acetic anhydride are added to a reaction mixture containing ethanol, facilitating electrophilic aromatic substitution [1]. The molar ratio of KNO₃ to acetic anhydride (5:1) ensures efficient nitration, achieving a 63.5% yield [1]. Mechanistically, the reaction proceeds via the generation of nitronium ions (NO₂⁺) from the dehydration of nitric acid by acetic anhydride, followed by attack at the electron-deficient C5 position of the pyrimidine intermediate .
Cyclization of diethyl malonate and thiourea forms the pyrimidine core. A 50% sodium ethoxide solution (20 mL) is refluxed with thiourea (0.64 g) and diethyl malonate (1.5 g) at 80°C for 10 hours, yielding an 80% isolated product [4]. The mechanism involves nucleophilic attack by the thiourea sulfur on the electrophilic carbonyl carbon of diethyl malonate, followed by cyclodehydration to form the six-membered ring [4] [5]. This step is critical for establishing the 4,6-diamino substitution pattern.
Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) under reflux. In a reported protocol, 4,6-diamino-5-nitropyrimidin-2-ol is treated with POCl₃ at 110°C for 6 hours, replacing the hydroxyl group with chlorine . The reaction proceeds via a two-step mechanism: (1) phosphorylation of the hydroxyl group to form a leaving group, and (2) nucleophilic displacement by chloride ions . Optimized conditions use a 3:1 molar ratio of POCl₃ to substrate, achieving >85% conversion .
An alternative pathway involves 4,6-dichloro-5-nitropyrimidine as a precursor. Aminolysis with aqueous ammonia at 60°C substitutes the C4 and C6 chlorines with amino groups, followed by selective reduction of the C2 chlorine using hydrogen gas and palladium on carbon . This route offers a 72% overall yield but requires careful control of reaction times to prevent over-reduction .
Yield improvements in the multi-step synthesis have been achieved through:
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Multi-Step Synthesis | Alternative Route |
|---|---|---|
| Starting Materials | Diethyl malonate | 4,6-Dichloro-5-nitropyrimidine |
| Total Steps | 4 | 3 |
| Overall Yield | 63.5% [1] | 72% |
| Key Catalyst | None | Pd/C [6] |
| Reaction Time (hours) | 14.5 | 8 |
The structural characterization of 2-Chloro-5-nitropyrimidine-4,6-diamine relies on comprehensive spectroscopic analysis using multiple complementary techniques. The compound with molecular formula C₄H₄ClN₅O₂ and molecular weight 189.56 g/mol [1] [2] exhibits characteristic spectroscopic features that enable unambiguous structural identification.
Proton Nuclear Magnetic Resonance spectroscopy provides essential structural information for 2-Chloro-5-nitropyrimidine-4,6-diamine. Related nitropyrimidine derivatives demonstrate characteristic chemical shift patterns that are applicable to this compound. For analogous diaminopyrimidine structures, the amine protons typically appear as broad singlets in the 9.27-9.68 parts per million range [3] [4], indicating the presence of primary amino groups with rapid exchange kinetics.
The pyrimidine ring protons in similar 5-nitropyrimidine compounds appear as singlets around 8.02-8.28 parts per million [3] [4], consistent with the electron-withdrawing effect of the nitro group at position 5. The position of these signals reflects the significant deshielding caused by the electron-deficient heterocyclic system and the nitro substituent.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the quaternary carbon framework of the pyrimidine ring. For related 5-nitropyrimidine-4,6-diamine derivatives, the carbon signals typically appear in characteristic regions: pyrimidine ring carbons at 157-160 parts per million and the nitro-bearing carbon showing distinct downfield shifts [3] [4]. The chlorine-substituted carbon exhibits chemical shifts influenced by the electronegativity of the halogen substituent.
Infrared spectroscopy provides definitive identification of functional groups within 2-Chloro-5-nitropyrimidine-4,6-diamine. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations. For nitropyrimidine compounds, the asymmetric nitro stretching typically appears around 1550-1580 wavenumbers, while the symmetric stretch occurs at approximately 1350-1380 wavenumbers [5]. These bands appear with strong intensity and serve as diagnostic markers for the nitro functionality.
Primary amine groups display characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region [5]. The presence of two amino groups results in multiple overlapping bands in this region, often appearing as broad absorption with medium to strong intensity. The aromatic carbon-nitrogen stretching vibrations of the pyrimidine ring system typically appear around 1500-1600 wavenumbers [5].
The carbon-chlorine stretching vibration for the chloro substituent appears in the fingerprint region, typically around 700-800 wavenumbers, providing additional structural confirmation. The pyrimidine ring exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber range [5].
High-resolution mass spectrometry provides accurate molecular weight determination and fragmentation patterns for structural confirmation. For 2-Chloro-5-nitropyrimidine-4,6-diamine, the molecular ion peak appears at mass-to-charge ratio 189.56, corresponding to the calculated molecular weight [1] [2]. The isotope pattern reveals the characteristic chlorine isotope distribution with peaks at molecular ion and molecular ion plus two mass units due to the ³⁷Cl isotope.
Fragmentation patterns in mass spectrometry typically involve loss of the nitro group (mass loss of 46), chlorine atom (mass loss of 35), and amino groups (mass loss of 16 per amino group). Related compounds show characteristic fragmentation pathways that involve sequential loss of these functional groups [3] [4].
The crystallographic analysis of 2-Chloro-5-nitropyrimidine-4,6-diamine provides detailed insights into its three-dimensional molecular structure and intermolecular packing arrangements. Related nitropyrimidine compounds exhibit well-defined crystal structures that illuminate the geometric parameters and hydrogen bonding patterns characteristic of this class of compounds.
Single-crystal X-ray diffraction studies of analogous nitropyrimidine compounds reveal typical crystallographic parameters for this structural class. Related 2-chloro-5-nitropyridine crystallizes in the triclinic space group P1 with unit cell parameters a = 3.7599 Å, b = 5.8641 Å, c = 7.0189 Å, and density 1.761 g/cm³ [6]. These crystallographic data provide insight into the packing efficiency and molecular arrangement in the solid state.
For pyrimidine-2,4-diamine derivatives, the molecular geometry exhibits planarity with root mean square deviations typically less than 0.005 Å [7]. The endocyclic angles of the pyrimidine ring cover ranges of 114-126 degrees, with angles at carbon atoms adjacent to nitrogen heteroatoms being larger than 120 degrees, while other ring atoms show angles smaller than 120 degrees [7].
The molecular geometry of 2-Chloro-5-nitropyrimidine-4,6-diamine is characterized by the planar pyrimidine ring system with specific bond lengths and angles. For related nitropyrimidine compounds, typical carbon-nitrogen bond lengths in the pyrimidine ring range from 1.325 to 1.330 Å [6]. The carbon-chlorine bond length typically measures approximately 1.739 Å [6].
The nitro group geometry shows characteristic nitrogen-oxygen bond lengths of 1.219-1.235 Å for the two oxygen atoms [6]. The nitro group typically exhibits a slight twist relative to the pyrimidine ring plane, with torsion angles often ranging from 10-16 degrees [8]. This deviation from planarity results from steric interactions and electronic effects within the molecule.
The amino groups attached to the pyrimidine ring show characteristic carbon-nitrogen bond lengths around 1.350-1.370 Å. The amine nitrogen atoms typically exhibit small deviations from the pyrimidine ring plane, usually less than 0.030 Å [9], indicating near-planarity of the entire molecular framework.
The crystal packing of 2-Chloro-5-nitropyrimidine-4,6-diamine involves extensive hydrogen bonding networks that stabilize the three-dimensional structure. Related diaminopyrimidine compounds demonstrate characteristic hydrogen bonding patterns involving nitrogen-hydrogen···nitrogen interactions [7]. These intermolecular hydrogen bonds typically exhibit donor-acceptor distances in the range of 2.12-2.25 Å [7].
The presence of both donor amino groups and acceptor nitrogen atoms in the pyrimidine ring facilitates the formation of complementary hydrogen bonding motifs. These interactions often result in the formation of one-dimensional ribbons or two-dimensional sheets within the crystal structure [7]. The geometric parameters of these hydrogen bonds, including donor-hydrogen-acceptor angles typically exceeding 140 degrees, indicate strong intermolecular associations [7].
Weak carbon-hydrogen···oxygen interactions involving the nitro group oxygen atoms contribute additional stabilization to the crystal packing [6]. These secondary interactions, while weaker than classical hydrogen bonds, play important roles in determining the overall crystal structure and stability.
The thermal stability and decomposition characteristics of 2-Chloro-5-nitropyrimidine-4,6-diamine are critical parameters for understanding its chemical behavior under elevated temperature conditions. Comprehensive thermal analysis using thermogravimetric analysis and differential scanning calorimetry provides detailed information about decomposition pathways and thermal stability limits.
Thermal decomposition analysis of nitropyrimidine compounds reveals characteristic decomposition patterns and temperature ranges. For related chloronitropyrimidine derivatives, decomposition typically initiates in the temperature range of 200-250°C [11]. The thermal stability depends significantly on the specific substitution pattern and the presence of stabilizing or destabilizing functional groups.
Thermogravimetric analysis curves for similar nitropyrimidine compounds show multi-step decomposition processes. The initial decomposition stage, occurring between 200-300°C, typically involves loss of the nitro group functionality [5]. This process represents approximately 25-30% weight loss, corresponding to the elimination of nitrogen dioxide and related decomposition products.
The second decomposition stage, occurring in the 300-450°C range, involves degradation of the pyrimidine ring system and elimination of chlorine-containing fragments [5]. The total weight loss during thermal decomposition typically ranges from 70-90%, with residual carbonaceous material remaining at temperatures above 500°C [11].
Differential scanning calorimetry analysis provides information about the energetics of thermal decomposition processes. For nitropyrimidine compounds, the decomposition typically exhibits strong exothermic characteristics [12]. The onset temperature for thermal decomposition varies depending on the specific substitution pattern, with values typically ranging from 180-250°C for chloronitropyrimidine derivatives [13].
The enthalpy of decomposition for related nitroaromatic compounds ranges from 200-400 J/g [12], indicating substantial energy release during thermal decomposition. This exothermic behavior reflects the inherent instability of nitro-containing aromatic systems under thermal stress conditions.
Melting point determination by differential scanning calorimetry for related chloronitropyrimidine compounds typically occurs in the range of 221-226°C [13], providing an additional thermal transition parameter for characterization purposes.
The thermal stability of 2-Chloro-5-nitropyrimidine-4,6-diamine is influenced by several structural factors. The electron-withdrawing nature of both the nitro and chloro substituents contributes to thermal instability by weakening carbon-nitrogen and carbon-chlorine bonds . The presence of amino groups provides some stabilization through electron donation to the aromatic system.
Kinetic analysis of thermal decomposition reveals activation energies typically in the range of 130-200 kJ/mol for nitroaromatic compounds [14]. These values indicate moderate thermal stability under normal storage conditions but potential for rapid decomposition under elevated temperature exposure.
Storage and handling recommendations for nitropyrimidine compounds typically specify temperatures below 25°C to ensure long-term stability [1]. Exposure to temperatures above 100°C should be avoided to prevent onset of decomposition processes. The compound should be stored in inert atmospheres to minimize oxidative degradation pathways that can contribute to thermal instability .